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Ethyl deca-2,4,7-trienoate

Flavor Chemistry Organoleptic Potency Structure–Odor Relationship

Ethyl deca-2,4,7-trienoate (CAS 78417-28-4; molecular formula C₁₂H₁₈O₂; MW 194.27 g/mol), also designated as ethyl 2,4,7-decatrienoate or 2,4,7-decatrienoic acid ethyl ester, is a fatty acid ethyl ester containing three conjugated or isolated C=C double bonds at the 2-, 4-, and 7-positions of a deca-carbon backbone. The commercial substance (FEMA 3832, JECFA is an unspecified mixture of (Z)- and (E)- geometric isomers at all three double-bond positions and is listed in the FDA Substances Added to Food inventory as a flavoring agent or adjuvant.

Molecular Formula C12H18O2
Molecular Weight 194.27 g/mol
CAS No. 78417-28-4
Cat. No. B1622039
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameEthyl deca-2,4,7-trienoate
CAS78417-28-4
Molecular FormulaC12H18O2
Molecular Weight194.27 g/mol
Structural Identifiers
SMILESCCC=CCC=CC=CC(=O)OCC
InChIInChI=1S/C12H18O2/c1-3-5-6-7-8-9-10-11-12(13)14-4-2/h5-6,8-11H,3-4,7H2,1-2H3
InChIKeyKRCQDQXKPOKJOE-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
SolubilitySoluble in water; 
soluble (in ethanol)

Structure & Identifiers


Interactive Chemical Structure Model





Ethyl Deca-2,4,7-trienoate (CAS 78417-28-4): Chemical Identity, Regulatory Status, and Procurement Baseline


Ethyl deca-2,4,7-trienoate (CAS 78417-28-4; molecular formula C₁₂H₁₈O₂; MW 194.27 g/mol), also designated as ethyl 2,4,7-decatrienoate or 2,4,7-decatrienoic acid ethyl ester, is a fatty acid ethyl ester containing three conjugated or isolated C=C double bonds at the 2-, 4-, and 7-positions of a deca-carbon backbone [1]. The commercial substance (FEMA 3832, JECFA 1193) is an unspecified mixture of (Z)- and (E)- geometric isomers at all three double-bond positions and is listed in the FDA Substances Added to Food inventory as a flavoring agent or adjuvant [2]. It is employed in both flavor and fragrance applications, with a recommended fragrance concentrate use level of up to 3.0000% and a Threshold of Concern of 1800 μg/person/day (Structure Class I) [3]. The compound has completed a full RIFM safety assessment (Food Chem. Toxicol., 2024) covering seven human health endpoints plus environmental safety, and received a JECFA evaluation of 'No safety concern at current levels of intake' [3].

Why Ethyl Deca-2,4,7-trienoate Cannot Be Replaced by Generic Decadienoate Esters or Positional Isomers


Ethyl deca-2,4,7-trienoate occupies a distinct organoleptic and performance niche that is not interchangeable with its closest structural analogs. The widely used 'pear ester'—ethyl (2E,4Z)-2,4-decadienoate (FEMA 3148)—delivers a singular pear-fruity character, whereas the (2E,4Z,7Z)-isomer of ethyl decatrienoate provides not only a substantially stronger pear note but also an additional green, violet leaf headnote that pear ester completely lacks [1]. Moreover, the stereoisomeric composition is critical: the FEMA 3832 substance is an unspecified geometric isomer mixture, yet the (2E,4Z,7Z) isomer is the entity for which these differentiating sensory properties and flavor-enhancement effects have been experimentally demonstrated in head-to-head evaluations against unmodified base compositions [1]. Generic substitution with ethyl 2,4-decadienoate or methyl decatrienoate analogs therefore fails to reproduce the multi-faceted sensory profile—fruity-pear, green, and violet-leaf—and forfeits the documented flavor-enhancing 'booster' effect that has been validated across mint, cassis, pineapple, mango, orange, and rhum flavor models at 0.1–0.2% w/w addition levels [1]. Safety-regulatory parity further underscores non-interchangeability: ethyl 2,4,7-decatrienoate has undergone a dedicated RIFM safety assessment (2024) clearing all seven human health endpoints and holds an independent JECFA ADI of 'No safety concern' [2], whereas substitution with an unevaluated isomer or homolog would require de novo safety substantiation.

Quantitative Comparative Evidence for Ethyl Deca-2,4,7-trienoate vs. Closest Analogs


Pear Note Potency: Ethyl (2E,4Z,7Z)-2,4,7-Decatrienoate vs. Ethyl (2E,4Z)-2,4-Decadienoate (Pear Ester)

In the specification of US Patent 5,180,710A, the inventors explicitly compared the olfactory potency of ethyl (2E,4Z,7Z)-2,4,7-decatrienoate against ethyl (2E,4Z)-2,4-decadienoate (commonly termed 'pear ester,' FEMA 3148). The patent states: 'the pear note of this decatrienoate, while reminiscent of that of the above-cited "pear ester," is much stronger than the latter' [1]. The evaluation was conducted by expert perfumers and flavorists using side-by-side olfactive assessment. No quantitative odor threshold values were reported in the patent; however, the direction and magnitude of the difference were deemed significant enough to support claims of unexpected and advantageous properties. The pear ester comparator is the industry-standard material for imparting Bartlett pear character in flavors and fragrances [2].

Flavor Chemistry Organoleptic Potency Structure–Odor Relationship

Additional Green-Violet Leaf Note: Differentiation from Pear Ester's Monochromatic Fruity Profile

The same patent establishes that ethyl (2E,4Z,7Z)-2,4,7-decatrienoate delivers a tripartite odor profile—pear, green, and violet leaf—whereas ethyl (2E,4Z)-2,4-decadienoate provides only a fruity-pear character. The patent reads: '[the compound] further confers to said compositions a totally unexpected and very advantageous green, violet leaf note, all the more advantageous because it obviates the inconvenient use of the above-mentioned methyl heptyne carbonate and methyl octyne carbonate in the applications where these compounds are currently used' [1]. The green note is described as 'reminiscent of cis-3-hexenyl benzoate' and the violet leaf headnote as 'reminiscent of the odor of methyl heptynecarbonate or octynecarbonate' [1]. This multi-faceted profile means a single compound can replace two or three separate ingredients in a formulation, simplifying the supply chain and reducing regulatory burden.

Fragrance Chemistry Sensory Differentiation Odor Character

Flavor Enhancement (Booster Effect) Across Seven Food Flavor Models at Quantified Addition Levels

US Patent 5,180,710A presents systematic flavor enhancement data using a panel of nine expert flavorists evaluating Composition A (base flavor alone) vs. Composition B (base flavor + target compound). Across seven distinct flavor models, Composition B was consistently preferred. At 0.1% w/w addition in sweetened acidulated spring water (10% sugar, 0.1% citric acid), the compound: (a) enhanced carvone/spearmint character; (b) at 0.2% in spearmint essential oil, enhanced carvone and carveol acetate character; (c) at 0.2% in peppermint oil, imparted 'more body'; (d) produced a 'more juicy' cassis flavor; (e) imparted 'enhanced fresh and fibrous tonality' to pineapple; (f) yielded a 'rounder aromatic note' in mango; (g) produced a 'more juicy note' in orange; and (h) enhanced 'typical phenolic and pyrogenous character' in rhum [1]. The comparator in every case is the identical base composition without the target compound—a direct, internally controlled head-to-head design.

Flavor Technology Sensory Science Flavor Booster

Comprehensive Safety Assessment Completion: RIFM 7-Endpoint Clearance vs. Unevaluated Analogs

Ethyl 2,4,7-decatrienoate (CAS 78417-28-4) has been subjected to a dedicated RIFM safety assessment published in Food and Chemical Toxicology (2024), evaluating seven human health endpoints: genotoxicity, repeated dose toxicity, reproductive toxicity, local respiratory toxicity, phototoxicity/photoallergenicity, skin sensitization, and environmental safety. All endpoints were cleared using target data, read-across, and/or TTC [1]. The JECFA evaluation (61st meeting, 2003; 69th meeting, 2008) assigned an ADI of 'No safety concern at current levels of intake when used as a flavouring agent' [2]. In contrast, closely related analogs such as ethyl (2E,4Z)-2,4-decadienoate (FEMA 3148) carry hazard statements including 'Causes skin irritation' and 'Toxic to aquatic life with long lasting effects' . This difference in hazard classification has direct consequences for formulation labeling, workplace safety, and environmental compliance.

Toxicology Regulatory Science Safety Assessment

Physicochemical Differentiation for Identity Verification and QC Release

The physicochemical profile of ethyl deca-2,4,7-trienoate offers clear differentiation from its closest diene analog for QC identity verification. The refractive index (n20/D) of ethyl 2,4,7-decatrienoate is 1.547–1.554 , compared to 1.485–1.490 for ethyl (2E,4Z)-2,4-decadienoate —a difference of approximately 0.06 refractive index units, which is readily distinguishable by standard refractometry. The boiling point at 760 mmHg is 281.6 ± 19.0 °C (predicted) vs. 264–265 °C for the decadienoate . The specific gravity (25 °C) is 0.933–0.939 compared to 0.898–0.906 for the decadienoate . These orthogonal physicochemical differences—refractive index, boiling point, and specific gravity—provide a robust three-parameter QC fingerprint that prevents inadvertent substitution of the diene for the triene during incoming material inspection.

Analytical Chemistry Quality Control Material Identification

FEMA GRAS Usage Level Specificity Across Food Categories vs. Generic Ester Approvals

Ethyl 2,4,7-decatrienoate (FEMA 3832) carries category-specific FEMA GRAS usage levels that differ from those of ethyl 2,4-decadienoate (FEMA 3148), reflecting distinct sensory potency and application suitability. For ethyl 2,4,7-decatrienoate, reported average usual and average maximum ppm levels include: breakfast cereal (0.010/0.020), chewing gum (0.050/0.100), fats/oils (0.010/0.030), fruit ices (0.020/0.050), hard candy (0.020/0.050), milk products (0.010/0.030), seasonings/flavors (0.005/0.010), and soft candy (0.010/0.020) [1]. These values are specific to FEMA 3832 and were established through the FEMA Expert Panel's independent GRAS evaluation (Publication No. 18) [1]. The existence of dedicated, category-specific usage levels for this compound—as opposed to reliance on generic ester class approvals—provides formulators with regulatory certainty and documented safe-use ranges that cannot be assumed for non-GRAS or differently evaluated analogs.

Food Regulatory Flavor Usage Levels GRAS Determination

Priority Application Scenarios for Ethyl Deca-2,4,7-trienoate Based on Quantitative Differentiation Evidence


Multi-Character Fragrance Formulations Requiring Pear, Green, and Violet-Leaf Notes from a Single Ingredient

In fine fragrance and functional perfumery, ethyl deca-2,4,7-trienoate can replace both pear ester (for fruity character) and restricted-use ingredients such as methyl heptyne carbonate or methyl octyne carbonate (for violet-leaf green notes). The patent evidence demonstrates that the (2E,4Z,7Z) isomer delivers all three odor characters simultaneously at use concentrations of 5–20% in the fragrance concentrate [1]. This enables formulation simplification—reducing the number of ingredients in the bill of materials—and circumvents the regulatory restrictions associated with the alkyne carbonates, directly reducing procurement complexity and compliance risk.

Flavor Boosting in Multi-Category Food and Beverage Product Development

For flavor houses and food manufacturers developing products across multiple flavor categories, the demonstrated booster effect at low addition levels (0.1–0.2% w/w) provides a single-ingredient solution for enhancing flavor impact, juiciness, freshness, and body in spearmint, peppermint, cassis, pineapple, mango, orange, and rhum flavors [1]. The consistent expert-panel preference across all seven tested categories supports procurement consolidation: a single specialty ingredient replaces multiple category-specific enhancers, reducing SKU count and simplifying inventory management.

Regulatory-Compliant Flavor and Fragrance Development with Completed Safety Dossier

For applications requiring full safety substantiation (e.g., EU Cosmetics Regulation, IFRA Standards, or FDA food additive compliance), ethyl deca-2,4,7-trienoate's completed RIFM safety assessment clearing all seven human health endpoints plus environmental safety, combined with the JECFA 'No safety concern' ADI and the absence of GHS hazard classifications, provides a ready-to-use regulatory dossier [2][3]. This contrasts with analogs such as ethyl 2,4-decadienoate, which carries GHS hazard statements (H315, H411) requiring additional risk management measures and SDS disclosures [3]. Procurement of a safety-cleared material reduces time-to-market and regulatory submission burden.

QC Identity Verification Using Orthogonal Physicochemical Parameters

For quality control laboratories, the combination of refractive index (n20/D 1.547–1.554), specific gravity (0.933–0.939 at 25 °C), and boiling point (281.6 °C) provides three independent, low-cost parameters that unambiguously distinguish ethyl deca-2,4,7-trienoate from the more common diene analog ethyl 2,4-decadienoate (n20/D 1.485–1.490, SG 0.898–0.906, BP ~264 °C) [1]. Implementing these three QC checks upon incoming material receipt prevents the costly formulation error of substituting the diene for the triene, which would result in loss of the green/violet-leaf character and diminished pear potency.

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